2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac belongs to the phenylacetic acid derivative class of NSAIDs and is available in various formulations such as tablets, capsules, injections, and topical gels.
Mechanism of Action
Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. Diclofenac is a selective inhibitor of COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to reduce inflammation, pain, and fever in various animal models and human studies. It has also been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
Diclofenac is widely used in laboratory experiments to study the mechanisms of inflammation, pain, and fever. It is also used to evaluate the efficacy of new anti-inflammatory and analgesic drugs. However, 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide has certain limitations such as its potential to cause gastrointestinal side effects such as ulcers and bleeding, and its potential to interact with other drugs.
Future Directions
There is ongoing research to develop new and more effective anti-inflammatory and analgesic drugs that have fewer side effects than 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide. Some of the future directions for research include the development of drugs that target specific pathways involved in inflammation and pain, the identification of new targets for drug development, and the development of new drug delivery systems that improve the efficacy and safety of existing drugs.
Synthesis Methods
Diclofenac can be synthesized by the reaction of 4-chlorophenol with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-methylphenylamine in the presence of a base such as sodium hydroxide to yield 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. Diclofenac is a selective inhibitor of COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-4-2-3-5-14(11)17-15(18)10-19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJDWILMECZRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354782 | |
Record name | STK032055 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide | |
CAS RN |
62095-60-7 | |
Record name | 2-(4-Chlorophenoxy)-N-(2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62095-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK032055 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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